2-氮杂金刚烷-N-氧自由基

描述

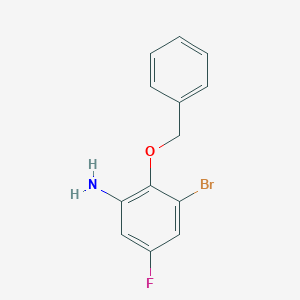

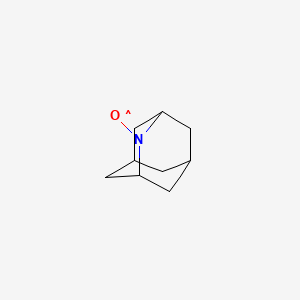

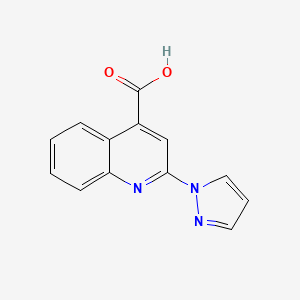

AZADO is a stable nitroxyl radical that is widely employed as a catalyst for the oxidation of alcohols . It is also known by its empirical formula C9H14NO and has a molecular weight of 152.21 .

Synthesis Analysis

AZADO and its derivatives have been synthesized to exhibit excellent catalytic activity, enabling the oxidation of a variety of alcohols . The α-methyl group flanked nearby the nitroxyl group affects the reactivity for the oxidation of sterically hindered alcohols, and the azaadamantane skeleton contributes to the high turnover of the catalyst .

Molecular Structure Analysis

The molecular structure of AZADO is represented by the SMILES string [O]N1 [C@@H]2C [C@H]3C [C@@H] (C2)C [C@@H]1C3 . The planarity C−(NO)−C angle (φ) at the N atom, determined by density functional theory (DFT) calculations, strongly correlates with the hyperfine coupling constant of the N atom (A N ) and NO stretching vibration frequency (ν NO ) .

Chemical Reactions Analysis

AZADO is a less hindered nitroxyl radical that exhibits an enhanced reactivity compared with TEMPO . It has been used to catalyze a chemoselective oxidation of α-hydroxy acids to α-keto acids . The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids, which are labile and can easily release CO2 under oxidation conditions .

Physical And Chemical Properties Analysis

AZADO is a powder with an assay of 90% . It has a melting point of 182-189 °C (D) and should be stored at a temperature of 2-8°C .

科学研究应用

有机催化好氧醇氧化2-氮杂金刚烷 N-氧自由基 (AZADO) 衍生物被用作醇的好氧氧化催化剂。例如,5-氟-2-氮杂金刚烷 N-氧自由基 (5-F-AZADO) 已显示在温和条件下高效催化醇氧化,无需金属或强酸。该过程以其广泛的应用范围和环境友好性而著称 (Shibuya 等,2011)。AZADO 和 1-Me-AZADO 是另一组催化剂,已发现它们比 TEMPO 等传统催化剂更有效,成功地将各种醇转化为羰基化合物 (Shibuya 等,2006)。

绿色化学和催化剂可重复使用性AZADO 衍生物也因其对绿色化学的贡献而受到认可。例如,1-甲基-2-氮杂金刚烷 N-氧自由基已被用作无溶剂好氧醇氧化中的催化剂,展示了其化学稳定性和优异的催化性能。该方法还允许通过相分离重复使用催化剂,强调了该过程的可持续性和生态友好性 (Kuang 等,2011)。

醇和酸的选择性氧化2-氮杂金刚烷 N-氧自由基 (AZADO) 在选择性氧化反应中发挥了重要作用。一个著名的应用是使用 AZADO 作为催化剂将伯醇选择性氧化为醛。通过使用替代的共催化剂和条件,该过程受益于提高的效率和选择性,这也有助于在反应后处理过程中抑制过度氧化 (Shibuya 等,2017)。AZADO 还促进了 α-羟基酸向 α-酮酸的化学选择性氧化,克服了氧化条件下 α-酮酸不稳定的挑战 (Furukawa 等,2016)。

在能量转换中的应用在能量转换领域,AZADO 已被探索用作染料敏化太阳能电池 (DSSC) 中的氧化还原介体。它提供了增强的电子转移介导,从而导致高填充因子和降低的电池电阻。AZADO 的独特特性,包括适当的氧化还原电位和扩散率、电子转移速率和电子自交换反应速率的高值,促成了其在此应用中的有效性,从而导致显着的转换效率 (Kato 等,2012)。

作用机制

Target of Action

The primary target of 2-Azaadamantane-N-oxyl (also known as AZADO) is the oxidation of primary and secondary alcohols . This compound has been developed as an efficient and selective catalyst for the oxidation of these alcohols under mild conditions .

Mode of Action

2-Azaadamantane-N-oxyl interacts with its targets (alcohols) through a process of oxidation. The oxoammonium ion, which is formed by the oxidation of AZADO, was identified as the active catalytic species . This oxidation process is facilitated by the electronic interactions on the NO bond, which have a significant influence on the catalytic ability of AZADO in oxidative reactions .

Biochemical Pathways

The primary biochemical pathway affected by 2-Azaadamantane-N-oxyl is the oxidation of alcohols. This process results in the conversion of primary and secondary alcohols to the corresponding aldehydes or ketones . This transformation is fundamental in organic synthesis .

Pharmacokinetics

The compound’s catalytic activity can be predicted by density functional theory (dft) calculations , which could provide insights into its bioavailability.

Result of Action

The result of 2-Azaadamantane-N-oxyl’s action is the efficient and selective oxidation of primary and secondary alcohols. This leads to the production of corresponding aldehydes or ketones . The compound exhibits superior catalytic proficiency compared to other catalysts, enabling the oxidation of a variety of alcohols .

Action Environment

The action of 2-Azaadamantane-N-oxyl can be influenced by environmental factors. For instance, the compound’s oxidation process typically proceeds under practical ambient conditions, such as room temperature and air atmosphere .

安全和危害

未来方向

The highly active nature of AZADO has spurred further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed . The synthetic use of AZADOs and the related nitroxyl radicals/oxoammonium salts-based methods for alcohol oxidation have been demonstrated in several total syntheses of natural products .

生化分析

Biochemical Properties

2-Azaadamantane-N-oxyl plays a significant role in biochemical reactions, primarily as a catalyst for the oxidation of alcohols. It interacts with various enzymes and proteins, facilitating the conversion of primary and secondary alcohols to their corresponding carbonyl compounds. The compound’s interaction with enzymes such as alcohol dehydrogenases and oxidases is crucial for its catalytic activity. These interactions often involve the formation of oxoammonium ions, which are the active catalytic species in the oxidation process .

Cellular Effects

The effects of 2-Azaadamantane-N-oxyl on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the redox state of cells, leading to changes in the activity of redox-sensitive transcription factors and enzymes. This modulation can result in altered gene expression profiles and metabolic fluxes, impacting various cellular functions .

Molecular Mechanism

At the molecular level, 2-Azaadamantane-N-oxyl exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, 2-Azaadamantane-N-oxyl can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s role as a catalyst in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azaadamantane-N-oxyl can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Azaadamantane-N-oxyl remains stable under various conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular redox states and metabolic activities .

Dosage Effects in Animal Models

The effects of 2-Azaadamantane-N-oxyl vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At high doses, 2-Azaadamantane-N-oxyl can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are important considerations for the safe and effective use of the compound in biochemical applications .

Metabolic Pathways

2-Azaadamantane-N-oxyl is involved in several metabolic pathways, particularly those related to the oxidation of alcohols. The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to carbonyl compounds. These interactions can affect metabolic fluxes and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Azaadamantane-N-oxyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of 2-Azaadamantane-N-oxyl are critical for its role as a catalyst in biochemical reactions .

Subcellular Localization

The subcellular localization of 2-Azaadamantane-N-oxyl is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Azaadamantane-N-oxyl exerts its effects in the appropriate cellular context, enhancing its efficiency as a catalyst .

属性

InChI |

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCJALHNXSXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655315 | |

| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57625-08-8 | |

| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azaadamantane-N-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AZADO is primarily recognized as a highly efficient organocatalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. [, , , ]

A: AZADO and its derivatives generally exhibit superior catalytic activity compared to TEMPO, particularly for the oxidation of sterically hindered alcohols. This enhanced reactivity is attributed to the less hindered structure of AZADO. [, , ]

A: AZADO catalyzes alcohol oxidation through a two-step process. First, it is oxidized to the corresponding oxoammonium species by a co-oxidant (e.g., NaOCl, PhI(OAc)2). The oxoammonium species then acts as the active oxidant, reacting with the alcohol to form the carbonyl compound while regenerating the AZADO catalyst. [, , ]

A: Commonly employed co-oxidants include sodium hypochlorite (NaOCl), tert-butyl nitrite, (diacetoxyiodo)benzene (PhI(OAc)2), and molecular oxygen. [, , , ]

A: Yes, solvent choice can significantly impact the reaction. For example, using acetonitrile (MeCN) instead of acetic acid (AcOH) as the solvent with tert-butyl nitrite as the co-oxidant enhances the selectivity for aldehyde formation, preventing over-oxidation to carboxylic acids. []

A: Yes, the efficiency of AZADO-catalyzed oxidations has led to its application in the total synthesis of various natural products. One notable example is its use in the synthesis of Irciniastatin A and B, potent antitumor agents. []

A: The molecular formula of AZADO is C9H14NO, and its molecular weight is 152.22 g/mol. []

A: Electron Spin Resonance (ESR) spectroscopy and Infrared (IR) spectroscopy are frequently employed to characterize AZADO. ESR provides information about the nitroxyl radical, while IR spectroscopy reveals characteristic peaks, such as the N–O stretching vibration frequency (νNO). []

A: The presence of an α-methyl group adjacent to the nitroxyl group in AZADO derivatives, such as 1-Me-AZADO, influences its reactivity towards sterically hindered alcohols. []

A: The rigid azaadamantane skeleton contributes to the high turnover number (TON) of AZADO catalysts, making them particularly efficient. []

A: Yes, chirally modified AZADOs have been developed, enabling highly enantioselective organocatalytic oxidative kinetic resolution (OKR) of racemic secondary alcohols. These catalysts offer a powerful tool for asymmetric synthesis. []

A: Density Functional Theory (DFT) calculations are employed to determine structural parameters of AZADO derivatives, such as the C–(NO)–C angle (φ) at the nitrogen atom. These parameters correlate with experimental data like AN (hyperfine coupling constant) and νNO, which in turn, relate to the radical activity. []

A: Yes, AZADO can be easily recovered and reused in some cases. For instance, in solvent-free aerobic oxidation of alcohols, 1-methyl-2-azaadamantane N-oxyl can be recycled through phase separation based on the solubility differences between its oxidized and reduced forms. []

A: The stability of AZADO is influenced by factors like pH, presence of reducing agents, and exposure to light. High pH can lead to the formation of an oxoammonium hydroxide adduct, decreasing its catalytic activity. []

A: AZADO derivatives have shown potential in other areas, such as mediating dye regeneration in tandem electrolyte systems for dye-sensitized solar cells. [] They can also be incorporated into paramagnetic frameworks for hosting guest molecules, including fullerenes and other radicals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)

![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)

![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)